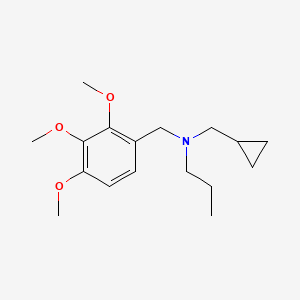
N-(4-bromo-2-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methoxyphenyl)benzenesulfonamide, also known as Bromo-AMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry. This compound is a sulfonamide derivative that has been found to inhibit the activity of enzymes involved in the biosynthesis of amino acids. In
Applications De Recherche Scientifique
N-(4-bromo-2-methoxyphenyl)benzenesulfonamide has been found to be a potent inhibitor of several enzymes involved in the biosynthesis of amino acids. This makes it an attractive compound for use in scientific research, particularly in the field of biochemistry. Some of the enzymes that N-(4-bromo-2-methoxyphenyl)benzenesulfonamide has been found to inhibit include aspartate semialdehyde dehydrogenase, dihydrodipicolinate synthase, and diaminopimelate decarboxylase.
Mécanisme D'action
N-(4-bromo-2-methoxyphenyl)benzenesulfonamide inhibits the activity of enzymes involved in the biosynthesis of amino acids by binding to the active site of these enzymes. This binding prevents the enzymes from carrying out their normal catalytic function, leading to a decrease in the production of amino acids.
Biochemical and Physiological Effects:
N-(4-bromo-2-methoxyphenyl)benzenesulfonamide has been found to have a range of biochemical and physiological effects, depending on the specific enzyme that it targets. For example, inhibition of aspartate semialdehyde dehydrogenase leads to a decrease in the production of several amino acids, including methionine, threonine, and lysine. Inhibition of dihydrodipicolinate synthase leads to a decrease in the production of lysine, while inhibition of diaminopimelate decarboxylase leads to a decrease in the production of diaminopimelic acid.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2-methoxyphenyl)benzenesulfonamide in lab experiments is its potency as an enzyme inhibitor. This allows for the selective inhibition of specific enzymes involved in the biosynthesis of amino acids, which can be useful in studying the effects of these enzymes on cellular metabolism. However, one limitation of using N-(4-bromo-2-methoxyphenyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are several potential future directions for research involving N-(4-bromo-2-methoxyphenyl)benzenesulfonamide. One area of interest is the development of more selective inhibitors of specific enzymes involved in the biosynthesis of amino acids. Another potential direction is the use of N-(4-bromo-2-methoxyphenyl)benzenesulfonamide in the development of new antimicrobial agents, as several of the enzymes that it targets are essential for the growth and survival of bacteria. Additionally, the use of N-(4-bromo-2-methoxyphenyl)benzenesulfonamide in the study of metabolic pathways and cellular metabolism could lead to a better understanding of the role of these pathways in human health and disease.
Conclusion:
N-(4-bromo-2-methoxyphenyl)benzenesulfonamide, or N-(4-bromo-2-methoxyphenyl)benzenesulfonamide, is a chemical compound that has significant potential in the field of biochemistry. Its ability to selectively inhibit enzymes involved in the biosynthesis of amino acids makes it a valuable tool for studying cellular metabolism and the development of new antimicrobial agents. While there are limitations to its use, the future directions for research involving N-(4-bromo-2-methoxyphenyl)benzenesulfonamide are promising and could lead to significant advances in our understanding of cellular metabolism and human health.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methoxyphenyl)benzenesulfonamide involves the reaction of 4-bromo-2-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified through recrystallization.
Propriétés
IUPAC Name |
N-(4-bromo-2-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3S/c1-18-13-9-10(14)7-8-12(13)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZSGEXAXKLYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)




![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5848951.png)

amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5848968.png)
![2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol](/img/structure/B5848975.png)
![methyl 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoate](/img/structure/B5848988.png)
![N-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848992.png)